An In-depth Technical Guide to the Physicochemical Properties of 2-(Isothiazol-3-YL)acetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Isothiazol-3-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Isothiazol-3-YL)acetic acid is a heterocyclic compound of interest in medicinal chemistry due to the established biological significance of the isothiazole scaffold.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Isothiazol-3-YL)acetic acid. In the absence of extensive experimental data for this specific molecule, this document focuses on predictive methodologies, general characteristics derived from the isothiazole class, and detailed experimental protocols for its empirical determination. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related novel chemical entities.
Introduction: The Isothiazole Moiety in Drug Discovery
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship.[2] This structural motif is present in a variety of biologically active compounds, including approved drugs and promising therapeutic candidates.[1] Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antipsychotic effects.[1][2] The unique electronic properties conferred by the heteroatoms in the isothiazole ring contribute to its ability to engage in various biological interactions, making it a privileged scaffold in drug design. The acetic acid side chain in 2-(Isothiazol-3-YL)acetic acid introduces a key acidic functional group that will significantly influence its physicochemical properties and pharmacokinetic profile.
Predicted Physicochemical Properties
Given the novelty of 2-(Isothiazol-3-YL)acetic acid, in silico prediction tools are invaluable for estimating its physicochemical properties, which are crucial for guiding experimental design and assessing its "drug-likeness".[4]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₅H₅NO₂S | Determines the exact mass and elemental composition. |
| Molecular Weight | 143.16 g/mol | Influences diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of 5).[4] |
| pKa (acidic) | ~4-5 | The acid dissociation constant (pKa) is critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.[5][6] The carboxylic acid moiety is expected to have a pKa in this range. |
| cLogP | ~0.5 - 1.5 | The calculated logarithm of the partition coefficient (cLogP) is a measure of lipophilicity.[7][8] This predicted range suggests a relatively balanced hydrophilic-lipophilic character, which can be favorable for both aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately Soluble | Solubility is a key determinant of bioavailability.[9] The presence of both a polar carboxylic acid group and a heterocyclic ring suggests moderate solubility in aqueous media. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the empirical determination of the key physicochemical properties of 2-(Isothiazol-3-YL)acetic acid.
Determination of Acid Dissociation Constant (pKa)
The pKa of the carboxylic acid group is a fundamental parameter. Potentiometric titration is a robust and widely used method for its determination.[10][11]
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2-(Isothiazol-3-YL)acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is limited.
-
Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. More accurate determinations can be made by analyzing the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[8]
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Compound Distribution: Dissolve a known amount of 2-(Isothiazol-3-YL)acetic acid in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Concentration Measurement: Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]
Caption: Workflow for LogP determination by the shake-flask method.
Stability Assessment
Evaluating the chemical stability of a new chemical entity is crucial for determining its shelf-life and appropriate storage conditions.[13][14] Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[15][16]
-
Batch Selection: Use at least one representative batch of 2-(Isothiazol-3-YL)acetic acid with a defined purity profile.
-
Storage Conditions: Store samples in controlled environmental chambers under various conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Analytical Monitoring: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any physical changes.
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Moisture Content: Karl Fischer titration, if applicable.
-
-
Data Evaluation: Assess the rate of degradation to establish a retest period or shelf life.
Potential Applications and Further Research
The isothiazole nucleus is a component of several marketed drugs, suggesting that derivatives of 2-(Isothiazol-3-YL)acetic acid could be explored for various therapeutic applications. The presence of the carboxylic acid moiety also makes it a suitable candidate for further chemical modifications, such as esterification or amidation, to generate a library of related compounds for structure-activity relationship (SAR) studies.[18][19][20] Future research should focus on the synthesis of this compound, followed by the empirical determination of its physicochemical properties as outlined in this guide. Subsequent biological screening can then elucidate its potential as a lead compound in drug discovery programs.
Conclusion
While experimental data on 2-(Isothiazol-3-YL)acetic acid is currently limited, this guide provides a robust framework for its characterization. By combining in silico predictions with established experimental protocols, researchers can systematically evaluate its physicochemical properties. This foundational knowledge is indispensable for advancing the development of this and other novel isothiazole-containing compounds for therapeutic applications.
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